エラセストラント

概要

説明

エラセストラントは、オルセルデュというブランド名でも知られており、エストロゲン受容体拮抗薬として作用する非ステロイド性小分子です。主に、エストロゲン受容体陽性、ヒト上皮成長因子受容体2陰性、ESR1変異型の進行または転移性乳がんの治療に使用されます。 この化合物は、少なくとも1ラインのホルモン療法後に病気の進行を経験した患者にとって特に重要です .

2. 製法

エラセストラントは、一連の化学反応によって合成されます。合成経路の1つは、酢酸カリウムと塩化パラジウム(トリフェニルホスフィン)2の存在下、1,2-ジメトキシエタン中で、7-(ベンジルオキシ)-3-ブロモ-1,2-ジヒドロナフタレンをビス(ピナコラト)ジボロンで処理することを含みます。 この反応は、2-(6-(ベンジルオキシ)-3,4-ジヒドロナフタレン-2-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロランを生成します . エラセストラントの工業生産方法は現在開発中で、収率と純度を最適化する研究が継続されています。

科学的研究の応用

Elacestrant has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of selective estrogen receptor degraders.

Biology: It is used to study the role of estrogen receptors in cellular processes.

Industry: It is used in the development of new therapeutic agents targeting estrogen receptors.

作用機序

エラセストラントは、エストロゲン受容体αに結合し、選択的エストロゲン受容体分解薬として作用することで効果を発揮します。この結合は、エストロゲン受容体の転写活性を阻害し、その分解を促進します。 このメカニズムは、ホルモン抵抗性乳がんの治療に特に効果的です .

生化学分析

Biochemical Properties

Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) due to its ability to block the transcriptional activity of the ER and promote its degradation . It is a dose-dependent mixed ER agonist/antagonist, which at high doses acts as a direct ER antagonist as well as selective downregulator of ER .

Cellular Effects

In ER-positive (ER+) HER2-negative (HER2-) breast cancer cells, Elacestrant inhibits 17β-estradiol-mediated cell proliferation and induces ERα degradation through the proteasomal pathway . Elacestrant also slows ER nuclear translocation and promotes ER turnover, disrupting downstream signaling .

Molecular Mechanism

Elacestrant is an oral selective estrogen receptor degrader (SERD) that binds to estrogen receptor-alpha (ERα). Breast tumors that express ERα depend on estrogen-mediated growth signaling; therefore, endocrine therapies that target the estrogen receptor (ER) are commonly used in the treatment of this type of cancer .

Temporal Effects in Laboratory Settings

Elacestrant has demonstrated growth inhibition in cells resistant to all three approved CDK4/6 inhibitors (palbociclib, abemaciclib, ribociclib) in both ESR1 wild-type and mutant backgrounds . Furthermore, it has been shown to inhibit growth of patient-derived xenografts that have been derived from a patient previously treated with a CDK4/6 inhibitor or exhibit de novo resistance to CDK4/6 inhibitor .

Dosage Effects in Animal Models

Elacestrant induces the degradation of ER, inhibits ER-mediated signaling and growth of ER+ breast cancer cell lines in vitro and in vivo, and significantly inhibits tumor growth of multiple PDX models . Furthermore, it has been shown that Elacestrant in combination with palbociclib or everolimus can lead to greater efficacy in certain contexts .

Metabolic Pathways

Elacestrant is primarily metabolized by CYP3A4 in the liver and excreted in feces . It is 11% bioavailable .

Transport and Distribution

Elacestrant is mainly eliminated through feces and urine. Approximately 82% was recovered in feces (34% unchanged), and 7.5% was recovered in urine (< 1% unchanged) following a single radiolabeled oral dose of 345 mg .

Subcellular Localization

Elacestrant binds to estrogen receptor-alpha (ERα) and acts as a selective estrogen receptor degrader (SERD) thanks to its ability to block the transcriptional activity of the ER and promote its degradation . This suggests that Elacestrant primarily localizes to the nucleus where the ERα is located.

準備方法

Elacestrant is synthesized through a series of chemical reactions. One of the synthetic routes involves treating 7-(benzyloxy)-3-bromo-1,2-dihydronaphthalene with bis(pinacolato)diboron using 1,2-dimethoxyethane in the presence of potassium acetate and palladium chloride (triphenylphosphine)2. This reaction yields 2-(6-(benzyloxy)-3,4-dihydronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Industrial production methods for elacestrant are still under development, with ongoing research focusing on optimizing yield and purity.

化学反応の分析

エラセストラントは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

4. 科学研究の応用

エラセストラントは、幅広い科学研究の応用を持っています。

化学: 選択的エストロゲン受容体分解薬の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスにおけるエストロゲン受容体の役割を研究するために使用されます。

医学: 特にエストロゲン受容体陽性、ヒト上皮成長因子受容体2陰性、ESR1変異型の進行または転移性乳がんの患者において、乳がんの治療に使用されます.

類似化合物との比較

エラセストラントは、経口バイオアベイラビリティによって、選択的エストロゲン受容体分解薬の中でユニークな存在です。 別のFDA承認の選択的エストロゲン受容体分解薬であるフルベストラントとは異なり、エラセストラントは経口で投与できるため、患者にとってより便利です . 類似の化合物には、以下のようなものがあります。

フルベストラント: 注射可能な選択的エストロゲン受容体分解薬。

エラセストラントは、その有効性と利便性により、乳がん治療の武器庫に貴重な追加となりました。

特性

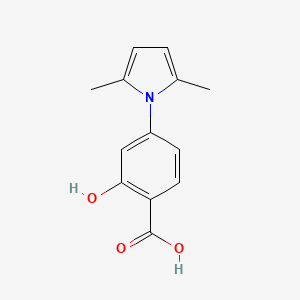

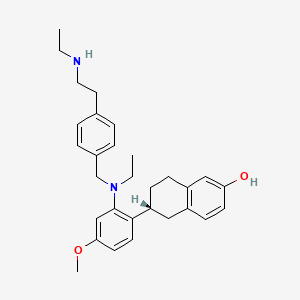

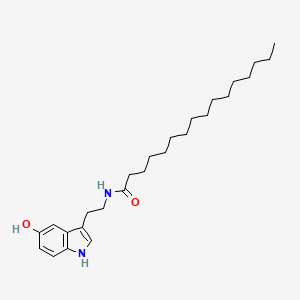

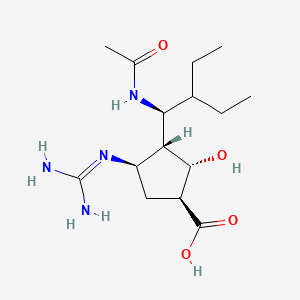

IUPAC Name |

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFNOOUKXBRGGB-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H38N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901045846 | |

| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

RAD1901 is a novel selective estrogen receptor modulator(SERM). SERMs are small molecules that bind to and selectively modulate estrogen receptors. These molecules have the ability to stimulate or block estrogen's activity in different types of tissue, functioning as estrogen receptor agonists in some tissues and as estrogen receptor antagonists in others. RAD1901 has potential to reduce vasomotor symptoms, along with a simultaneous bone-protective effect, without stimulating breast or uterine tissues. RAD1901 is distinctive from other SERMs in its unique biological profile, combined with its significant ability to penetrate the blood-brain barrier, which enables RAD1901 to function as an estrogen agonist within the central nervous system and thereby relieve hot flashes. | |

| Record name | Elacestrant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

722533-56-4 | |

| Record name | Elacestrant [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0722533564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacestrant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6R)-6-{2-[Ethyl({4-[2-(ethylamino)ethyl]phenyl}methyl)amino]-4-methoxyphenyl}-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901045846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELACESTRANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FM6A2627A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Quinoxalino[2,3-b]quinoxaline](/img/structure/B1663784.png)

![10-[(2-fluorophenyl)methyl]-4,7-dimethyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B1663786.png)

![12-(3,4-DIMETHOXYPHENYL)-10-(2-MORPHOLINOETHYL)-10,12-DIHYDRO-11H-BENZO[5,6]CHROMENO[2,3-D]PYRIMIDIN-11-IMINE](/img/structure/B1663787.png)